molecular formula C14H13NO3 B7553848 (Z)-2-cyano-3-(2,2-dimethyl-3H-1-benzofuran-5-yl)prop-2-enoic acid

(Z)-2-cyano-3-(2,2-dimethyl-3H-1-benzofuran-5-yl)prop-2-enoic acid

Cat. No. B7553848
M. Wt: 243.26 g/mol
InChI Key: UZKXMXPEWCCGNM-WDZFZDKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-cyano-3-(2,2-dimethyl-3H-1-benzofuran-5-yl)prop-2-enoic acid, also known as DBM, is a synthetic compound that has gained attention for its potential therapeutic applications. It belongs to the class of chalcones and has been found to exhibit a range of biological activities.

Mechanism of Action

The mechanism of action of (Z)-2-cyano-3-(2,2-dimethyl-3H-1-benzofuran-5-yl)prop-2-enoic acid is not fully understood. However, it has been proposed that (Z)-2-cyano-3-(2,2-dimethyl-3H-1-benzofuran-5-yl)prop-2-enoic acid exerts its biological effects by modulating various signaling pathways. (Z)-2-cyano-3-(2,2-dimethyl-3H-1-benzofuran-5-yl)prop-2-enoic acid has been found to activate the Nrf2-Keap1 pathway, which plays a crucial role in cellular defense against oxidative stress. (Z)-2-cyano-3-(2,2-dimethyl-3H-1-benzofuran-5-yl)prop-2-enoic acid has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
(Z)-2-cyano-3-(2,2-dimethyl-3H-1-benzofuran-5-yl)prop-2-enoic acid has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis in cancer cells. (Z)-2-cyano-3-(2,2-dimethyl-3H-1-benzofuran-5-yl)prop-2-enoic acid has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, (Z)-2-cyano-3-(2,2-dimethyl-3H-1-benzofuran-5-yl)prop-2-enoic acid has been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models. (Z)-2-cyano-3-(2,2-dimethyl-3H-1-benzofuran-5-yl)prop-2-enoic acid has also been found to protect against oxidative stress and neurodegeneration.

Advantages and Limitations for Lab Experiments

(Z)-2-cyano-3-(2,2-dimethyl-3H-1-benzofuran-5-yl)prop-2-enoic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied for its biological activities and has been found to exhibit a range of therapeutic effects. However, there are some limitations to the use of (Z)-2-cyano-3-(2,2-dimethyl-3H-1-benzofuran-5-yl)prop-2-enoic acid in lab experiments. (Z)-2-cyano-3-(2,2-dimethyl-3H-1-benzofuran-5-yl)prop-2-enoic acid has poor solubility in water, which can limit its bioavailability. Additionally, the mechanism of action of (Z)-2-cyano-3-(2,2-dimethyl-3H-1-benzofuran-5-yl)prop-2-enoic acid is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several future directions for research on (Z)-2-cyano-3-(2,2-dimethyl-3H-1-benzofuran-5-yl)prop-2-enoic acid. One area of research is the development of novel (Z)-2-cyano-3-(2,2-dimethyl-3H-1-benzofuran-5-yl)prop-2-enoic acid derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of (Z)-2-cyano-3-(2,2-dimethyl-3H-1-benzofuran-5-yl)prop-2-enoic acid and its derivatives. Additionally, there is a need for further research on the therapeutic potential of (Z)-2-cyano-3-(2,2-dimethyl-3H-1-benzofuran-5-yl)prop-2-enoic acid in various disease models, including cancer, inflammation, diabetes, and neurodegeneration. Finally, there is a need for clinical trials to evaluate the safety and efficacy of (Z)-2-cyano-3-(2,2-dimethyl-3H-1-benzofuran-5-yl)prop-2-enoic acid and its derivatives in humans.

Synthesis Methods

(Z)-2-cyano-3-(2,2-dimethyl-3H-1-benzofuran-5-yl)prop-2-enoic acid can be synthesized using various methods, including the Claisen-Schmidt condensation reaction, Knoevenagel reaction, and aldol condensation reaction. The most common method involves the reaction between 2-acetylbenzofuran and malononitrile in the presence of a base such as potassium carbonate.

Scientific Research Applications

(Z)-2-cyano-3-(2,2-dimethyl-3H-1-benzofuran-5-yl)prop-2-enoic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, antidiabetic, and neuroprotective properties. (Z)-2-cyano-3-(2,2-dimethyl-3H-1-benzofuran-5-yl)prop-2-enoic acid has been shown to inhibit the growth of various cancer cells, including breast, prostate, lung, and colon cancer cells. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. (Z)-2-cyano-3-(2,2-dimethyl-3H-1-benzofuran-5-yl)prop-2-enoic acid has been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models. Additionally, (Z)-2-cyano-3-(2,2-dimethyl-3H-1-benzofuran-5-yl)prop-2-enoic acid has been found to protect against oxidative stress and neurodegeneration.

properties

IUPAC Name

(Z)-2-cyano-3-(2,2-dimethyl-3H-1-benzofuran-5-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-14(2)7-10-5-9(3-4-12(10)18-14)6-11(8-15)13(16)17/h3-6H,7H2,1-2H3,(H,16,17)/b11-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKXMXPEWCCGNM-WDZFZDKYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C=CC(=C2)C=C(C#N)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC2=C(O1)C=CC(=C2)/C=C(/C#N)\C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-cyano-3-(2,2-dimethyl-3H-1-benzofuran-5-yl)prop-2-enoic acid

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